molecular formula C15H18N2OS2 B2610414 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705097-39-7

2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2610414
CAS No.: 1705097-39-7
M. Wt: 306.44
InChI Key: TXLMMAXUDPRHQE-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a pyrrole ring, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor such as 1,4-dicarbonyl compounds, the pyrrole ring can be synthesized via the Paal-Knorr synthesis.

    Formation of the Thiazepane Ring: The thiazepane ring can be constructed through a cyclization reaction involving a thiol and an amine under acidic conditions.

    Coupling of the Rings: The pyrrole and thiazepane rings are then coupled using a suitable linker, often involving a carbonyl group to form the ethanone linkage.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.

    Reduction: Reduced ethanone to alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In industry, the compound’s unique properties may be exploited in the development of new materials, such as conductive polymers or advanced coatings, due to the electronic properties of the thiophene and pyrrole rings.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, where the compound’s structure allows it to fit into active sites or binding pockets, altering the function of the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)-1-(thiophen-2-yl)ethanone: Lacks the thiazepane ring, making it less complex.

    1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone: Lacks the pyrrole ring, which may reduce its potential interactions.

    2-(1H-pyrrol-1-yl)-1-(1,4-thiazepan-4-yl)ethanone: Lacks the thiophene ring, affecting its electronic properties.

Uniqueness

The uniqueness of 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone lies in its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and potential interactions with a wide range of biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-pyrrol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(12-16-6-1-2-7-16)17-8-5-14(20-11-9-17)13-4-3-10-19-13/h1-4,6-7,10,14H,5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLMMAXUDPRHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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